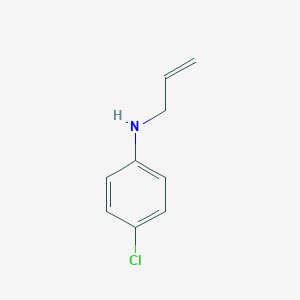

N-Allyl-4-chloroaniline

Overview

Description

N-Allyl-4-chloroaniline is a derivative of 4-Chloroaniline, an organochlorine compound with the formula ClC6H4NH2 . It is formed through allylation in the presence of ultrasonication . This compound is a precursor for bioactive compounds containing indole and dihydroindole nucleus .

Synthesis Analysis

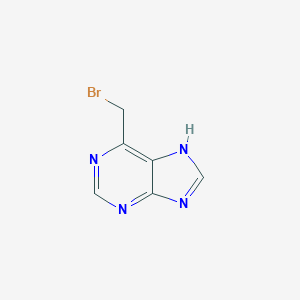

The synthesis of this compound involves the N-allylation of 4-chloroaniline . The process is accelerated and the monoallylated:diallylated ratio is maximized using an ultrasound (US) methodology . The factors evaluated in the synthesis include temperature, quantity of reagents (allyl bromide and K2CO3), reaction time, and methodology (conventional or US) .Molecular Structure Analysis

The molecular structure of this compound is derived from 4-Chloroaniline, which has the formula ClC6H4NH2 . The allylation process adds an allyl group to the molecule .Chemical Reactions Analysis

This compound can undergo several reactions. It can participate in the Povarov reaction with cyclopentadiene to form C-2 aliphatic substituted tetrahydroquinolines . It can also undergo the Mannich reaction with aldehydes and cyclic ketones to form β-amino carbonyl compounds .Scientific Research Applications

Ultrasonic Methodology for Allylation : N-allylanilines, like N-Allyl-4-chloroaniline, are crucial for synthesizing bioactive compounds with indole and dihydroindole nuclei. A study explored the N-allylation of 4-chloroaniline using ultrasound (US) to accelerate the process and maximize yield. The US methodology showed significant improvement in reaction rate, offering a faster and more efficient approach compared to conventional methods (Nascimento & Fernandes, 2016).

Photoinduced Ionic Meerwein Arylation : Another research involved the irradiation of 4-chloroaniline in polar solvents, leading to the formation of triplet phenyl cations, which were then trapped by alkenes to yield arylated products. This study provided insights into the photochemistry of 4-chloroaniline and its derivatives, which are significant in the context of organic synthesis (Mella et al., 2001).

Biodegradation in Polluted Aquifers : Chloroaniline compounds, including this compound, have been studied for their biodegradation in methanogenic aquifers. The research found that these compounds can be biologically dehalogenated, suggesting novel bioremediation approaches for environments contaminated with chloroanilines (Kuhn & Suflita, 1989).

Electrochemical Oxidation : A study on the electrochemical oxidation of chloroanilines, including 4-chloroaniline, in acetonitrile solution revealed insights into the oxidation mechanism and product formation. This research is important for understanding the chemical behavior of chloroanilines under electrochemical conditions (Kádár et al., 2001).

Solar Arylations : The use of solar irradiation for the arylation of 4-chloroanilines was explored as a convenient, environmentally friendly, and metal-free methodology. This study demonstrated the feasibility of using solar energy for organic transformations, offering a sustainable alternative to traditional methods (Dichiarante et al., 2010).

Safety and Hazards

properties

IUPAC Name |

4-chloro-N-prop-2-enylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6,11H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBBLCDOQHNWPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10291104 | |

| Record name | N-Allyl-4-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13519-80-7 | |

| Record name | NSC73155 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Allyl-4-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B79877.png)

![6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B79883.png)